Product packaging for Acetamide Hydrochloride(Cat. No.:CAS No. 13507-15-8)

Acetamide Hydrochloride

Cat. No.: B8564779
CAS No.: 13507-15-8
M. Wt: 95.53 g/mol
InChI Key: AXJDEHNQPMZKOS-UHFFFAOYSA-N
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Description

Acetamide Hydrochloride is a useful research compound. Its molecular formula is C2H6ClNO and its molecular weight is 95.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClNO B8564779 Acetamide Hydrochloride CAS No. 13507-15-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13507-15-8

Molecular Formula

C2H6ClNO

Molecular Weight

95.53 g/mol

IUPAC Name

acetamide;hydrochloride

InChI

InChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H

InChI Key

AXJDEHNQPMZKOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.Cl

Origin of Product

United States

Research Landscape and Significance of Acetamide Hydrochloride

While simple acetamide (B32628) (CH₃CONH₂) is a fundamental organic compound, the term "acetamide hydrochloride" in research literature typically refers to more complex derivative molecules. These derivatives contain a basic nitrogen atom (such as an amine) elsewhere in the structure, which forms a salt with hydrochloric acid, in addition to possessing the characteristic acetamide functional group. This distinction is crucial, as the non-basic nature of the amide nitrogen in simple acetamide makes it unlikely to form a stable hydrochloride salt on its own.

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. Acetamide and its derivatives are significant for several reasons:

Biological Significance : The amide bond is the defining linkage between amino acids in peptides and proteins, making it central to biochemistry. Acetamide derivatives are explored for a wide range of biological activities, including potential anti-inflammatory, antibacterial, and antifungal properties. ontosight.aiarchivepp.com For instance, certain acetamide derivatives have been investigated as COX-II inhibitors for treating inflammation and pain. archivepp.com

Synthetic Utility : In chemical synthesis, acetamides serve as versatile intermediates and building blocks. allen.in The stability of the amide bond makes it a reliable component in the construction of more complex molecules. acs.org They are used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. allen.inontosight.ai The nitrogen atom of an acetamide moiety in some compounds has been shown to form hydrogen bonds with biological targets like enzymes, contributing to a strong interaction. archivepp.com

Solvent Properties : Molten acetamide is a good solvent with a high dielectric constant, allowing it to dissolve a broad range of substances, including some inorganic compounds, in a manner analogous to water. wikipedia.org

The fundamental properties of acetamide provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of Acetamide

Property Value
Molecular Formula C₂H₅NO
Molar Mass 59.07 g/mol
Appearance Colorless, hygroscopic solid
Melting Point 79 to 81 °C
Boiling Point 221.2 °C (decomposes)
Solubility in water 2000 g/L

Data sourced from multiple references. wikipedia.orgchemicalbook.comnih.gov

The conversion of a chemical compound, particularly an organic base like an amine, into its hydrochloride salt is a common and highly significant strategy in chemical and pharmaceutical development. wikipedia.org This process involves reacting the free base form of the compound with hydrochloric acid. wisdomlib.org The resulting salt often possesses superior properties compared to the parent molecule.

The primary advantages of forming a hydrochloride salt include:

Enhanced Solubility : Many organic bases have poor water solubility. Converting them to a hydrochloride salt dramatically improves their solubility in aqueous systems, which is critical for compounds intended for biological research or as medications, as it can lead to faster dissolution in the gastrointestinal tract. wikipedia.orgdroracle.ai

Improved Stability and Shelf-Life : Hydrochloride salts are generally more stable crystalline solids than their corresponding free bases. wikipedia.orgnih.gov This increased stability makes them less susceptible to degradation during storage, leading to a longer shelf-life. wikipedia.org

Modified Physical Properties : Salt formation can increase a compound's melting point, which is useful for converting a low-melting point solid or an oil into a more easily handled crystalline solid. nih.gov

Easier Handling and Purification : The crystalline nature of hydrochloride salts often facilitates purification through recrystallization and simplifies handling during the manufacturing process.

The European Pharmacopoeia lists over 200 hydrochlorides as active pharmaceutical ingredients, underscoring their importance in medicine. wikipedia.org In research, these properties ensure consistency and reliability. For example, various complex acetamide derivatives containing amine groups are prepared as hydrochloride salts to make them suitable for study and use as building blocks in further syntheses. evitachem.comcymitquimica.com

Table 2: General Advantages of Hydrochloride Salt Formation

Advantage Description
Increased Aqueous Solubility Improves dissolution rates, which can enhance absorption and bioavailability. wikipedia.orgnih.gov
Enhanced Chemical Stability Provides a longer shelf-life and reduces degradation from environmental factors. wikipedia.orgnih.gov
Solid-State Properties Often results in a crystalline solid with a higher melting point, simplifying handling and formulation. nih.gov
Purification Facilitates purification processes like recrystallization.

This table summarizes the key benefits of converting basic compounds into their hydrochloride salts.

The research landscape for "this compound" is therefore focused on derivatives where these two chemical concepts intersect, creating molecules with specific, enhanced properties for applications in medicine and synthesis.

Table 3: Mentioned Chemical Compounds

Compound Name
Acetamide
This compound
Acetic Acid
Acetylacetone
Acetyl Chloride
Ammonia (B1221849)
Ammonium (B1175870) Acetate (B1210297)
Amoxicillin Hydrochloride
Cetirizine
Chloroacetamide
2-(Diethylamino)-N-(2,5-dimethylphenyl)this compound
Dimethylacetamide (DMA)
Ethylamine
Glycine methyl ester hydrochloride
Hydrochloric Acid
Lidocaine
n-Methylacetamide
N-(pyridin-2-ylmethyl)this compound
Naproxen
Naproxen Sodium
Phosphorus Pentoxide
Thioacetamide
Trifluoroacetic acid

Ii. Synthetic Methodologies and Preparation Pathways for Acetamide Hydrochloride

Strategies for Acetamide (B32628) Backbone Formation

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for the synthesis of acetamide. These methods can be broadly categorized into classical amidation reactions and advanced synthetic protocols.

Traditional methods for amide synthesis have been refined over decades and remain widely used in both laboratory and industrial settings due to their reliability and well-understood mechanisms.

One of the most direct and common methods for preparing acetamide involves the reaction of an acetylating agent, such as acetyl chloride (an acyl halide) or acetic anhydride, with ammonia (B1221849) or an amine. This reaction, known as acylation or amidation, is highly exothermic and typically proceeds rapidly.

The mechanism involves a nucleophilic acyl substitution. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, this forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. For acetic anhydride, the leaving group is an acetate (B1210297) ion. The reaction with acetyl chloride is generally faster and more vigorous than with acetic anhydride. To neutralize the hydrogen chloride or acetic acid byproduct, a base, such as excess ammonia or a non-nucleophilic base like pyridine, is often added.

Acetamide can be synthesized by the thermal dehydration of ammonium (B1175870) acetate. In this equilibrium process, heating ammonium acetate causes it to lose a molecule of water, forming acetamide and water. The reaction is typically carried out at elevated temperatures, often between 150°C and 200°C.

CH₃COONH₄ ⇌ CH₃CONH₂ + H₂O

To drive the equilibrium toward the product side, the water formed during the reaction is continuously removed from the system. While straightforward, this method can sometimes result in lower yields compared to acylation methods if the equilibrium is not effectively managed. Research has explored various catalysts and conditions to improve the efficiency of this dehydration process.

The hydrolysis of acetonitrile (B52724) (a nitrile) provides another important route to acetamide. This transformation can be achieved under either acidic or basic conditions.

Under acidic catalysis (e.g., using sulfuric acid or hydrochloric acid), the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, acetamide is formed. If the reaction is allowed to proceed with excess water and heat, the acetamide can be further hydrolyzed to acetic acid and an ammonium salt.

Conversely, in basic hydrolysis (e.g., using sodium hydroxide), the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to yield acetamide. Careful control of reaction conditions, such as temperature and the stoichiometry of water, is crucial to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylate salt.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. To synthesize acetamide via this route, acetophenone (B1666503) oxime is used as the starting material. The reaction is promoted by an acid catalyst, such as sulfuric acid, polyphosphoric acid, or thionyl chloride.

The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group that is in the anti-position to the hydroxyl group. This concerted migration and loss of water result in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by water, which, after tautomerization, yields the final N-substituted amide product. For the synthesis of acetamide itself, the starting material would be acetaldoxime, where the migrating group is a methyl group.

Beyond traditional methods, modern organic synthesis has introduced more sophisticated and efficient protocols for amide formation. These advanced methods often offer milder reaction conditions, higher yields, and improved atom economy. Examples include enzyme-catalyzed reactions, which can form amides under physiological conditions with high specificity, and various catalytic amidation reactions that avoid the use of stoichiometric activating agents and minimize waste production. For instance, the direct catalytic amidation of acetic acid with ammonia, using catalysts like boron or titanium compounds, represents a greener alternative to classical methods by producing only water as a byproduct.

Comparative Overview of Acetamide Synthesis Methods

Method Reactants Key Conditions Byproduct Primary Advantage
Acyl Halide CondensationAcetyl Chloride, AmmoniaOften low temperature, may require a baseHClHigh reactivity and speed
Anhydride CondensationAcetic Anhydride, AmmoniaModerate heatAcetic AcidLess vigorous than acyl halides
DehydrationAmmonium AcetateHigh temperatures (150-200°C)WaterAtom economical
Nitrile HydrolysisAcetonitrile, WaterAcid or base catalystNone (in theory)Utilizes readily available starting material
Beckmann RearrangementAcetaldoximeStrong acid catalyst (e.g., H₂SO₄)NoneRearrangement of C-N bond

Advanced Synthetic Protocols

Orthoester Chemistry in N-Substituted Acetamide Synthesis

The reaction of orthoesters with amine hydrochlorides presents a practical and high-yielding method for the synthesis of N-substituted acetamides. researchgate.net Trimethyl orthoacetate (TMOA) is a common reagent for this transformation. walisongo.ac.id The reaction proceeds by heating a mixture of the amine hydrochloride salt with TMOA, often in the absence of a solvent. walisongo.ac.id

Mechanistic studies have shown that these reactions likely proceed through an O-methylimidate intermediate. researchgate.net This intermediate is then demethylated in-situ by the chloride ion to yield the final acetamide product. researchgate.net This method is noted for its simple workup procedure and high selectivity, making it a valuable alternative to traditional N-acylation methods that use acyl halides or acid anhydrides. researchgate.net The process is effective for a wide array of primary and secondary aliphatic and some arylamine hydrochloride salts. researchgate.net In a laboratory setting, students reacting various arylamine hydrochlorides with TMOA achieved an average product yield of 59% after recrystallization. walisongo.ac.id

Table 1: Synthesis of N-Aryl Acetamides using Trimethyl Orthoacetate (TMOA) and Arylamine Hydrochloride Salts

Arylamine Hydrochloride ReactantReaction TimeAverage YieldReference
Various commercial arylamine hydrochlorides50 minutes59% walisongo.ac.id
Electrochemical Synthesis of Amides and C-N Bond Formation

Electrochemical methods offer a novel and sustainable route for producing acetamide by forming a carbon-nitrogen (C-N) bond. acs.orgnih.gov A prominent strategy involves the co-electroreduction of carbon dioxide (CO2) and nitrogen (N2). nih.gov This process can be catalyzed by materials such as Cu-based nitrogen-carbon nanosheets. acs.org The reaction mechanism postulates the reduction of CO2 to carbon monoxide (CO), followed by a dimerization step to form a ketene (B1206846) (C═C═O) intermediate. acs.orgnih.gov This ketene intermediate then undergoes a nucleophilic attack by ammonia (NH3), also generated electrochemically, to form acetamide. acs.orgnih.gov

Researchers have screened various catalysts to optimize this process. A tungsten/copper single-atom alloy catalyst, W/Cu(111), has been identified as a promising candidate for the electrosynthesis of acetamide from CO2 and N2. nih.gov This catalyst demonstrates high activity and effectively suppresses undesired side reactions. nih.gov Another approach involves the anodic co-electrolysis of ethanol (B145695) and ammonia using a β-Ni(OH)2 electrode, which can achieve a selectivity of 81% for acetamides at an applied potential of 0.65 V vs. Hg/HgO. chinesechemsoc.org

Table 2: Electrochemical Acetamide Synthesis Systems

ReactantsCatalyst/ElectrodeKey IntermediateFindings/SelectivityReference
CO2 and N2Cu-based nitrogen-carbon nanosheetsKetene (C═C═O)Successfully demonstrates C-N bond coupling for acetamide. acs.orgnih.gov
CO2 and N2W/Cu(111) single-atom alloyKetene (CCO)Rate-determining step has a barrier energy of 0.85 eV. nih.gov
CO2 and NH3Copper (Cu)Highly reduced C2 intermediatesFirst-time formation of acetamide from these reactants. rsc.org
Ethanol and Ammoniaβ-Ni(OH)2 electrodeAminoethanolAchieved 81% selectivity for acetamides. chinesechemsoc.org
Green Chemistry Approaches (e.g., Microwave, Ultrasound, Aqueous Media)

Green chemistry principles are increasingly being applied to amide synthesis to reduce environmental impact. mdpi.com Microwave (MW) irradiation and ultrasound (US) are two key technologies used to create more sustainable synthetic protocols. nih.govtandfonline.com These methods often lead to significantly reduced reaction times, higher yields, and can frequently be performed in environmentally benign solvents like water or even under solvent-free conditions. nih.govtandfonline.com

Microwave-assisted organic synthesis (MAOS) is recognized as an efficient, environmentally friendly approach that utilizes microwave radiation as an alternative energy source to drive chemical reactions. researchgate.net For instance, the nucleophilic substitution reaction of alkyl halides with amines is accelerated by microwaves in basic water without needing a phase-transfer catalyst. tandfonline.com Similarly, ultrasound irradiation has been used to synthesize various heterocyclic compounds in aqueous media, leading to rapid reaction rates and improved yields compared to conventional methods. nih.gov A comparative study on the synthesis of Betti bases highlighted the efficiency of these green techniques; a reaction that took 8-10 hours conventionally was completed in 8-12 minutes with microwaves and 25-30 minutes with ultrasound, with yields increasing from 75-84% to 87-95%. tandfonline.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Betti Bases

MethodTimeYieldReference
Conventional8-10 hours75-84% tandfonline.com
Microwave-assisted8-12 minutes87-95% tandfonline.com
Ultrasound-assisted25-30 minutes86-95% tandfonline.com
Biomass-derived Acetamide Synthesis

The conversion of renewable biomass into valuable chemicals like acetamide is a key goal of sustainable chemistry. e3s-conferences.org Research has demonstrated a two-step hydrothermal process for synthesizing acetamide from microalgae. e3s-conferences.orge3s-conferences.orgresearchgate.net This method avoids the use of traditional fossil fuel-based feedstocks. e3s-conferences.org

In the process, various types of microalgae, including Spirulina, Cyanobacteria, and Autotrophic chlorella, are treated under hydrothermal conditions. e3s-conferences.orge3s-conferences.org The highest yield of acetamide reported from Spirulina was 9.5%, achieved at a reaction temperature of 320 °C for 8 minutes. e3s-conferences.orgresearchgate.net Lactic acid was identified as an important intermediate in this reaction pathway. e3s-conferences.orge3s-conferences.org Another potential route involves the anaerobic fermentation of biomass to produce volatile fatty acids, such as acetic acid, which can then be converted into the corresponding amides, including acetamide. google.com

Table 4: Acetamide Yields from Hydrothermal Conversion of Various Microalgae

Microalgae SourceReaction ConditionsAcetamide YieldReference
Spirulina320 °C, 8 min9.5% e3s-conferences.orgresearchgate.net
Cyanobacteria320 °C, 8 min8.0% e3s-conferences.org
Autotrophic chlorella320 °C, 8 min8.1% e3s-conferences.org

Formation and Stabilization of Hydrochloride Salts

The formation of a hydrochloride salt is a critical step that influences the properties and purification of acetamide. This process is governed by the fundamental principles of acid-base chemistry.

Protonation Mechanisms Leading to Hydrochloride Salts

Amides are weak bases, and their protonation by a strong acid like hydrochloric acid (HCl) is the key step in forming a hydrochloride salt. libretexts.org The protonation of an amide does not occur on the nitrogen atom, but rather on the carbonyl oxygen atom. libretexts.orgresearchgate.netacs.org This is because the resulting cation is stabilized by resonance, with the positive charge delocalized between the oxygen and nitrogen atoms.

Protonation at the oxygen atom results in distinct changes to the molecule's geometry. researchgate.net Specifically, the carbon-oxygen (C=O) double bond lengthens, and the carbon-nitrogen (C-N) bond shortens, indicating an increase in the double-bond character of the C-N bond. researchgate.net This O-protonated structure is more stable than the N-protonated alternative. The acid-catalyzed hydrolysis of amides also proceeds through this initial O-protonation step. libretexts.orglibretexts.org

Influence of Hydrochloride Formation on Synthetic Yields and Isolation

The formation of a hydrochloride salt, either as part of the starting material or as the final product, can significantly impact synthetic outcomes. Using amine hydrochlorides as starting materials for reactions, such as the orthoester synthesis of acetamides, provides a practical and high-yielding protocol that often features a simple workup for product isolation. researchgate.net

In other cases, when a hydrochloride salt is used as a reagent, such as dimethylamine (B145610) hydrochloride or hydroxylamine (B1172632) hydrochloride, the reaction conditions must be adjusted, typically by adding a base to free the nucleophilic amine. acs.orgrsc.org The choice of coupling reagent can also influence the reaction environment. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) creates acidic conditions that are optimal for its reactivity, leading to high amide yields and simplifying the purification process by avoiding the need for more complex workups like column chromatography. analis.com.my The in-situ generation of HCl during a reaction, for instance in a TiCl4-mediated amidation, can also affect the reaction's progress and yield. nih.gov

Referenced Compounds

Control of Stoichiometry in Hydrate (B1144303) and Salt Formations

The precise control over the stoichiometry of acetamide hydrochloride, particularly in the formation of its hydrate and solvate forms, is a critical aspect of its synthesis. The final crystalline structure is highly dependent on environmental factors such as water content and the type of solvent used during crystallization. researchgate.net

Research into acotiamide (B1238670) hydrochloride, a related compound, has demonstrated that different crystalline forms, including hydrates and solvates with methanol, ethanol, and n-propanol, can be selectively produced by manipulating the crystallization solvent system. researchgate.net For instance, control experiments in mixed solvent systems (e.g., methanol-water, ethanol-water) showed that the resulting crystal form changes as the water content is increased. researchgate.net This principle is broadly applicable, where the presence and concentration of water can dictate whether an anhydrate, a monohydrate, or a polyhydrate is formed. acs.org

The formation of these different solid-state forms is governed by the hydrogen bonding capabilities of the solvent molecules and the this compound itself. Water and other protic solvents can act as both hydrogen bond donors and acceptors, integrating into the crystal lattice to form stable hydrate or solvate structures. researchgate.net The stoichiometry of these solvates is not always simple and can result in complexes of variable composition. google.com The stability and solubility of the final product are directly linked to these crystalline structures, with different spatial stacking arrangements leading to distinct physicochemical properties. researchgate.net

Table 1: Influence of Solvent on Hydrate/Solvate Formation of Hydrochloride Salts

Solvent SystemResulting FormKey ObservationReference
Methanol-WaterVaries (e.g., 1AH-1W-1M-I, 1AH-1W-1M-II)Final crystal form is dependent on the water content in the system. researchgate.net
Ethanol-WaterVaries (e.g., 1AH-1W-1E)Increasing water content leads to different solvate structures. researchgate.net
n-Propanol-WaterVariesThe type of alcohol in conjunction with water influences the final crystalline form. researchgate.net
Acetone-WaterVariesThe competition between water and the organic solvent for lattice incorporation dictates the product. researchgate.net

Note: Data is based on studies of acotiamide hydrochloride (AH) as a model for similar hydrochloride salts.

Derivatization Strategies for Functionalized Acetamide Hydrochlorides

Derivatization of this compound is a key strategy for creating a diverse range of functionalized molecules, which often serve as precursors or building blocks in the synthesis of more complex chemical entities.

Alkylation and Arylation Reactions on the Amide Nitrogen

Alkylation: The nitrogen atom of the amide group can be functionalized through alkylation. A common method involves the reaction of an N-substituted chloroacetamide with a primary or secondary amine. For example, 2-chloro-N-(2',6'-dimethylphenyl)acetamide can be reacted with methylamine (B109427) to yield N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide, which is then converted to its hydrochloride salt. chemicalbook.com This process effectively introduces an alkyl group onto the amide nitrogen's substituent. Another strategy involves the alkylation of α-isocyano acetamide using an alkyl halide in the presence of a base like cesium hydroxide, which results in mono-alkylated products in high yields. thieme-connect.com

Arylation: The introduction of aryl groups onto the amide nitrogen, or N-arylation, is a significant transformation. Copper-mediated coupling reactions are effective for this purpose. For instance, acetamide can be coupled with various substituted iodoferrocenes in the presence of copper(I) iodide, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like tripotassium phosphate. bsu.by This method allows for the synthesis of a wide range of N-ferrocenyl acetamides. bsu.by Palladium-catalyzed reactions also provide a powerful route for N-arylation. These systems can couple a variety of aryl and heteroaryl halides with amines, including fluoroalkylamines, to form the corresponding N-aryl products under relatively mild conditions and with low catalyst loadings. nih.gov

Table 2: Examples of N-Arylation Reactions of Amides

AmideAryl HalideCatalyst SystemProductYieldReference
AcetamideIodoferroceneCuI / DMEDA / K₃PO₄N-ferrocenyl acetamideModerate to Good bsu.by
TrifluoroethylamineElectron-rich/poor aryl bromides & chloridesPd / BippyPhos ligandN-Aryl-trifluoroethylaminesGood nih.gov
Imidazo[1,2-a]pyridineArylhydrazine hydrochlorideDBU (base, no metal)3-Aryl-imidazo[1,2-a]pyridineGood rsc.org

Substitution Reactions on the Acetamide Backbone

The carbon backbone of acetamide, particularly the alpha-carbon, is a prime site for substitution reactions to introduce new functional groups. Halogenated acetamides, such as 2-bromo- or 2-chloroacetamides, are common starting materials. The halogen atom serves as a good leaving group, facilitating nucleophilic substitution.

A variety of nucleophiles can be used to displace the halogen, leading to diverse derivatives. These include:

Amines: Reaction with primary or secondary amines introduces an amino group, as seen in the synthesis of N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)this compound from a chloroacetamide precursor. chemicalbook.com

Thiols: Thiol nucleophiles can replace the bromine atom to form thioether linkages.

Azides and Thiocyanates: Reagents like sodium azide (B81097) or potassium thiocyanate (B1210189) can be used to introduce the azide or thiocyanate functional groups, respectively.

These substitution reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 3: Backbone Substitution on Halogenated Acetamides

Starting MaterialNucleophileResulting Functional GroupReference
2-Bromo-N-(tert-butyl)acetamidePrimary AminesSubstituted Amino
2-Bromo-N-(tert-butyl)acetamideSodium AzideAzide
2-Bromo-N-(tert-butyl)acetamidePotassium ThiocyanateThiocyanate
2-chloro-N-(2',6'-dimethylphenyl)acetamideMethylamineSecondary Amine chemicalbook.com

Transamidation Methodologies Utilizing Hydrochloride Catalysts

Transamidation is a powerful reaction for converting one amide into another by exchanging the amine moiety. This process can be catalyzed by inorganic catalysts, notably hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netnih.gov This method is advantageous as it often avoids the use of toxic or corrosive starting materials and metal-based catalysts. researchgate.net

The mechanism catalyzed by hydroxylamine hydrochloride is thought to involve the activation of the starting amide's carbonyl group, making it more susceptible to nucleophilic attack by the incoming amine. colab.ws The hydrogen ion from the hydrochloride salt plays a key role in this activation. researchgate.net This methodology has been successfully applied to a wide range of primary, secondary, and tertiary amides, reacting with various amines to produce the desired transamidated products in good to excellent yields. researchgate.netnih.gov

Table 4: Scope of Hydroxylamine Hydrochloride-Catalyzed Transamidation

Starting AmideAmineConditionsKey FeatureReference
N,N-dimethyl acetamideVarious primary & secondary aminesNH₂OH·HCl, I₂, Neat, 120 °CEffective for unactivated aliphatic and aromatic amides. researchgate.net
Primary AmidesPrimary Amines (e.g., Benzylamine)NH₂OH·HClMetal-free catalysis. nih.gov
AcetamideMethylamine/BenzylamineNH₂OH·HClCatalyst activates acetamide via hydrogen bonding. colab.ws

Precursor Roles in Complex Molecule Synthesis

Functionalized acetamide hydrochlorides are valuable intermediates and building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical field. mdpi.com Their utility stems from the reactive handles they possess, allowing for further elaboration.

For example, 2-(4-Hydrazinophenyl)this compound is synthesized as an intermediate which is then used in a subsequent step to build a larger molecular structure. prepchem.com Similarly, the synthesis of 3-(2-Aminoethyl)-1H-indole-5-acetamide hydrochloride provides a key precursor for other complex indole (B1671886) derivatives. prepchem.com In another instance, acetamide itself can be converted to methylamine hydrochloride via a Hofmann rearrangement, demonstrating its role as a precursor to simpler, yet crucial, chemical reagents. scribd.com The acetamide structure is a core component of many FDA-approved drugs, and synthetic routes involving this compound derivatives are thus of significant interest. mdpi.com

Table 5: this compound Derivatives as Precursors

Precursor CompoundSynthesized Complex Molecule/TargetApplication AreaReference
2-(4-Hydrazinophenyl)this compoundFurther heterocyclic structuresOrganic Synthesis prepchem.com
3-(2-Aminoethyl)-1H-indole-5-acetamide hydrochlorideIndole-based compoundsOrganic Synthesis prepchem.com
Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)·HClNovel pharmaceuticalsMedicinal Chemistry
2-amino-dimethyl this compoundVarious organic compoundsOrganic Synthesis google.com
AcetamideMethylamine hydrochlorideChemical Reagent Synthesis scribd.com

Iii. Advanced Spectroscopic and Structural Elucidation of Acetamide Hydrochlorides

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile, and ionic compounds like acetamide (B32628) hydrochloride. nih.govnih.gov In ESI-MS, the sample in solution is sprayed into a fine, charged mist, and the solvent is evaporated to produce gaseous ions with minimal fragmentation. youtube.com

For acetamide hydrochloride, ESI in positive ion mode would generate the protonated acetamide cation, [CH₃C(OH)NH₂]⁺. The mass spectrometer would detect this ion at an m/z value corresponding to the molecular weight of neutral acetamide (59.037 g/mol ) plus the mass of a proton (1.008 g/mol ). This would result in a prominent peak at m/z ≈ 60.045 . The observation of this ion confirms the molecular weight of the cationic portion of the salt.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be analyzed directly by GC-MS. researchgate.netnih.gov Therefore, a chemical derivatization step is required to convert it into a volatile derivative that can pass through the gas chromatograph. jfda-online.com A common approach involves neutralization of the salt followed by derivatization of the resulting acetamide with reagents like 9-xanthydrol or silylating agents. nih.govacs.org

Once the volatile derivative is introduced into the mass spectrometer (typically using Electron Ionization, EI), it fragments in a predictable manner. If we consider the fragmentation of the underivatized acetamide molecule (as would occur after in-situ neutralization or from a derivative that readily loses the derivatizing group), the following characteristic fragments are observed:

Molecular Ion ([M]⁺˙): A peak corresponding to the intact molecule at m/z 59 .

Base Peak: The most intense peak in the spectrum is typically at m/z 44 , resulting from the loss of a methyl radical (•CH₃) to form the stable [O=C=NH₂]⁺ ion. researchgate.net

Other Fragments: A significant peak at m/z 43 is also common, corresponding to the acylium ion [CH₃CO]⁺, formed by the cleavage of the C-N bond. libretexts.orgchemguide.co.uklibretexts.org

Analysis of this fragmentation pattern provides a fingerprint that can be used to confirm the identity of the original acetamide structure.

Table 4: Characteristic Mass Fragments of Acetamide in Electron Ionization (EI) MS

m/zProposed Fragment IonFormula
59Molecular Ion[C₂H₅NO]⁺˙
44[M - CH₃]⁺[CH₂NO]⁺
43[M - NH₂]⁺[C₂H₃O]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the protonation of the acetamide molecule leads to significant shifts in the vibrational frequencies of its functional groups compared to neutral acetamide. The IR spectrum of this compound provides a unique fingerprint, allowing for its identification and the study of its bonding characteristics.

The key functional groups in the protonated acetamide cation, [CH₃C(OH)NH₂]⁺, give rise to characteristic absorption bands. The protonation occurs on the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond character. The most significant vibrations are those associated with the O-H, N-H, C-N, and C-O bonds.

The stretching vibration of the O-H group is typically observed as a broad and strong band in the high-frequency region of the spectrum. The N-H stretching vibrations of the amino group (-NH₂) usually appear as distinct peaks. The C-N stretching vibration, which gains double bond character upon protonation, will absorb at a higher frequency compared to the C-N single bond in neutral acetamide. The methyl group (C-H) stretching and bending vibrations are also present.

Below is a table summarizing the characteristic IR absorption bands for this compound, based on typical frequency ranges for its functional groups.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
O-HStretching3200 - 3500Strong, Broad
N-HAsymmetric & Symmetric Stretching3100 - 3400Medium to Strong
C-H (methyl)Stretching2850 - 3000Medium
C=N⁺H₂Stretching1640 - 1690Strong
N-HBending (Scissoring)1550 - 1650Strong
C-H (methyl)Bending1375 - 1450Medium
C-OStretching1250 - 1350Strong

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific intermolecular interactions in the crystalline state.

X-ray Crystallography for Three-Dimensional Structure Determination

For this compound (C₂H₆NO⁺·Cl⁻), single-crystal X-ray diffraction studies have revealed its detailed solid-state structure. The analysis confirms that in the crystalline state, the acetamide moiety is protonated at the carbonyl oxygen atom. The resulting cation, the acetamidium ion, has a planar structure for all its heavy atoms (C, N, O).

Crystal Data for this compound: iucr.org

ParameterValue
Chemical FormulaC₂H₆NO⁺·Cl⁻
Molecular Weight95.53 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a5.8376 (9) Å
b6.4746 (10) Å
c6.2534 (10) Å
β104.089 (5)°
Volume229.24 (6) ų
Z2

The crystal structure of this compound is dominated by an extensive network of hydrogen bonds. iucr.org This network is crucial in stabilizing the crystal lattice and involves the acetamidium cation and the chloride anion. The planar acetamidium cations are linked to three different chloride anions, and conversely, each chloride anion is connected to three different acetamidium cations. iucr.org

This intricate arrangement forms an infinite planar network of hydrogen bonds. The primary interactions are:

One strong O-H···Cl⁻ hydrogen bond.

Two N-H···Cl⁻ hydrogen bonds.

The geometry of these O/N-H···Cl⁻ interactions is nearly linear, indicating strong and well-defined hydrogen bonds. iucr.org The angles around the chloride anion formed by these three hydrogen bonds are approximately 118°, 108°, and 134°. iucr.org

Key Hydrogen Bond Parameters: iucr.org

Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H6···ClValue not specifiedValue not specifiedValue not specifiedNear-linear
N-H4···ClValue not specifiedValue not specifiedValue not specifiedNear-linear
N-H5···ClValue not specifiedValue not specifiedValue not specifiedNear-linear

Detailed distances and angles are determined from the specific crystallographic information file (CIF).

Tautomers are isomers of a compound that differ primarily in the position of a proton and a double bond. Acetamide can theoretically exist in two tautomeric forms: the amide form (CH₃CONH₂) and the imidic acid form (CH₃C(OH)=NH).

In the solid state, upon formation of the hydrochloride salt, X-ray crystallography unequivocally shows that protonation occurs on the oxygen atom of the carbonyl group. iucr.org This stabilizes one specific tautomeric form, the acetamidium cation, which can be considered the protonated imidic acid form. The structure is therefore best represented as [CH₃C(OH)NH₂]⁺ rather than [CH₃CONH₃]⁺. This is confirmed by the observed bond lengths; the C-O bond is longer than a typical C=O double bond, and the C-N bond is shorter than a typical C-N single bond, indicating a degree of double-bond character. This delocalization of electron density is a key feature of the protonated amide linkage.

Other Advanced Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules, these transitions typically involve π → π* and n → π* transitions associated with chromophores, such as carbonyl groups and double bonds.

Neutral acetamide exhibits a weak n → π* transition. pitt.edu For this compound, the protonation of the carbonyl oxygen significantly alters the electronic structure. The non-bonding (n) electrons on the oxygen are now involved in a covalent bond with a proton, eliminating the n → π* transition. The UV absorption spectrum of this compound is therefore dominated by π → π* transitions within the protonated amide group. The maximum absorption (λmax) for acetamide is observed around 205 nm. nih.govresearchgate.net Protonation is expected to shift this absorption, often to a shorter wavelength (a hypsochromic or blue shift).

UV Absorption Data:

CompoundSolventλmax (nm)Molar Absorptivity (ε)
AcetamideWater~205Not specified
This compoundAqueous AcidExpected < 205Not specified

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. slideshare.netmlsu.ac.in While this compound itself is not paramagnetic, it can act as a ligand that binds to paramagnetic transition metal ions. The resulting metal complexes can then be studied by ESR spectroscopy.

The ESR spectrum of a metal complex provides a wealth of information about its electronic structure. illinois.edu Key parameters derived from the spectrum include the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the electron's local magnetic environment. For transition metal complexes, the g-value is often anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy provides detailed information about the symmetry of the metal ion's coordination environment and the nature of its d-orbitals. illinois.edu

Hyperfine Splitting: The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (both the metal nucleus and ligand nuclei) causes a splitting of the ESR signal into multiple lines. mlsu.ac.in This hyperfine splitting provides information about the delocalization of the unpaired electron onto the ligands, which is a direct measure of the covalency of the metal-ligand bond.

By studying metal complexes where this compound (or its deprotonated form) serves as a ligand, ESR spectroscopy can elucidate the nature of the metal-ligand bonding, the geometry of the complex, and the electronic ground state of the metal ion. slideshare.netnih.gov

Iv. Computational Chemistry and Theoretical Studies on Acetamide Hydrochloride Systems

Quantum Mechanical Calculations on Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to modern computational chemistry, providing detailed insights into the behavior of electrons and nuclei within a molecule. These methods are broadly categorized into ab-initio and density functional theory (DFT) approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For acetamide (B32628) hydrochloride, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The choice of functional and basis set is critical in DFT calculations. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is often paired with a basis set such as 6-311G(d,p) to provide a good balance of accuracy and computational efficiency. imist.ma In the context of acetamide hydrochloride, the protonation of the acetamide molecule would be a key consideration in the initial structure setup. The geometry optimization would reveal changes in bond lengths and angles upon protonation, particularly around the carbonyl oxygen and the nitrogen atom, which are the likely sites of protonation.

Illustrative Data: Optimized Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))

Parameter Bond/Angle Calculated Value (Illustrative)
Bond Length C=O 1.25 Å
C-N 1.35 Å
C-C 1.52 Å
N-H 1.02 Å
O-H (protonation) 0.98 Å
Bond Angle O=C-N 122.0°
O=C-C 120.5°
C-N-H 119.0°
Dihedral Angle H-C-C=O 0.0°

Ab-initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure and bonding. nih.gov An ab-initio study of this compound would involve solving the Schrödinger equation for the molecular system to obtain its wavefunction, from which various electronic properties can be derived.

Natural Bond Orbital (NBO) analysis is a technique often employed in conjunction with ab-initio calculations to analyze the bonding characteristics of a molecule. NBO analysis provides a localized picture of the bonding, including the charge distribution on each atom and the nature of the orbital interactions. For this compound, NBO analysis would be crucial in understanding how the positive charge is delocalized across the molecule and the nature of the interactions between the protonated acetamide cation and the chloride anion.

While quantum mechanical methods provide high accuracy, they can be computationally expensive for large systems or long timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical mechanics and empirically derived force fields to model molecular systems. nih.gov MM simulations are particularly well-suited for conformational analysis, which involves exploring the different spatial arrangements of a molecule and their relative energies.

For this compound, molecular mechanics simulations could be used to explore the rotational barriers around the C-N bond and to identify the most stable conformers. The force field would need to be appropriately parameterized to account for the specific interactions present in the protonated acetamide molecule. These simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Analysis of Electronic Properties and Frontier Orbitals

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals, are key determinants of its reactivity and chemical behavior. Computational methods provide a direct means of calculating these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. nih.gov The energies of these orbitals are related to the ionization potential and electron affinity of the molecule, respectively. nih.gov

In the case of this compound, the protonation is expected to significantly lower the energies of both the HOMO and LUMO compared to neutral acetamide, making the molecule less likely to donate electrons and more likely to accept them. The distribution of the HOMO and LUMO across the molecule can also provide insights into the reactive sites. For instance, the location of the LUMO can indicate the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). nih.gov This energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO-LUMO gap would be a key indicator of its stability. The protonation of acetamide is expected to increase the HOMO-LUMO gap, thereby increasing its stability compared to a hypothetical radical cation of acetamide. The magnitude of the energy gap can be correlated with the molecule's electronic transitions and its UV-Vis absorption spectrum.

Illustrative Data: Frontier Orbital Energies and Energy Gap of this compound

Parameter Energy (eV) (Illustrative)
HOMO Energy -9.5
LUMO Energy -1.2
Energy Gap (ΔE) 8.3

Electronegativity, Chemical Hardness, and Softness Calculations

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors, including electronegativity (χ), chemical hardness (η), and softness (S). These parameters are derived from the changes in a molecule's energy with respect to changes in its number of electrons. libretexts.org

Electronegativity (χ) measures the ability of a molecule to attract electrons. researchgate.net The Mulliken electronegativity is calculated as the average of the ionization potential (IP) and electron affinity (EA). libretexts.org

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. libretexts.orgresearchgate.net It is a measure of the molecule's stability and reactivity. researchgate.net Pearson's absolute hardness is defined as half the difference between the ionization potential and electron affinity. libretexts.org A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of high hardness and low reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's ability to accept electrons. researchgate.net

These global reactivity descriptors are crucial for understanding the stability and reactive nature of this compound. Computational methods, particularly DFT, are employed to calculate the energies of the HOMO and LUMO, from which these parameters can be estimated.

ParameterFormula (in terms of IP and EA)Formula (in terms of HOMO and LUMO)Description
Electronegativity (χ) χ ≈ (IP + EA) / 2χ ≈ -(EHOMO + ELUMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2η ≈ (ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Chemical Softness (S) S = 1 / ηS = 2 / (ELUMO - EHOMO)Measures the ability to accept electrons.

This table presents the fundamental equations used to calculate key chemical reactivity descriptors based on ionization potential (IP), electron affinity (EA), and the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a localized, Lewis-like description of the molecular wavefunction, which is intuitive for chemists. wisc.edu NBO analysis for this compound can elucidate the delocalization of electrons and the stability arising from specific orbital interactions.

The key aspects revealed by NBO analysis include:

Lewis Structure Representation : NBOs provide the most accurate possible "natural Lewis structure" of a molecule. For amides, NBO calculations confirm that the structure with a carbonyl double bond is the dominant Lewis structure. wikipedia.org

Donor-Acceptor Interactions : The analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net In the protonated acetamide cation, a significant interaction involves the lone pair of the nitrogen atom (donor) and the antibonding π* orbital of the C=O group (acceptor). This delocalization, often represented by resonance structures, leads to a partial double bond character in the C-N bond and contributes significantly to the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It is the force experienced by a positive test charge at a particular point near a molecule, generated by the molecule's charge distribution of electrons and nuclei. uni-muenchen.dechemrxiv.org The MEP is typically mapped onto a constant electron density surface, using a color scale to visualize regions of different electrostatic potential. researchgate.netreadthedocs.io

For this compound, the MEP map would reveal:

Red Regions : These indicate areas of negative electrostatic potential, which are rich in electron density and are attractive to electrophiles or positive charges. uni-muenchen.de In the acetamide cation, such regions would be concentrated around the electronegative oxygen and nitrogen atoms, although the protonation at the oxygen significantly diminishes its negative potential. The chloride anion (Cl⁻) would be a region of high negative potential.

Blue Regions : These represent areas of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles. uni-muenchen.de The most positive potential would be located around the hydrogen atoms of the amine group and, most prominently, the hydrogen atom attached to the carbonyl oxygen, reflecting its high acidity and susceptibility to nucleophilic attack.

Green Regions : These correspond to areas of near-zero potential.

MEP analysis acts as a guide to molecular reactivity, highlighting the sites most likely to be involved in electrostatic interactions, such as hydrogen bonding and reactions with charged species. chemrxiv.org

Theoretical Investigations of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in exploring the dynamics of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and equilibria that are often inaccessible to direct experimental observation.

Reaction Pathway Mapping and Transition State Analysis

Understanding a chemical reaction requires identifying the minimum energy path that connects reactants to products on the potential energy surface (PES). scm.com This path includes the transition state (TS), which is the point of maximum energy along the reaction coordinate and represents the kinetic barrier to the reaction. nih.gov

For this compound, a key reaction is hydrolysis. Computational methods can map the entire reaction pathway for its acid-catalyzed hydrolysis:

Initial Guess : An initial guess for the transition state structure is generated, often by scanning the potential energy surface along the bonds being formed and broken. scm.com

Transition State Optimization : Specialized algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the PES (a minimum in all directions except one).

Frequency Calculation : A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the approach of a water molecule and the breaking of the C-N bond).

Intrinsic Reaction Coordinate (IRC) Calculation : This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This analysis provides crucial data on the activation energy (the height of the TS barrier), which is directly related to the reaction rate, and offers a detailed visualization of the bond-making and bond-breaking processes. nih.govnih.gov

Tautomeric Equilibria and Intramolecular Proton Transfer Studies

Tautomerism, which involves the migration of a proton between different positions in a molecule, is a fundamental concept in chemistry. imist.ma In acidic conditions, acetamide is protonated, leading to a tautomeric equilibrium between the O-protonated (imidic acid) form and the N-protonated form.

Computational studies have shown that for acetamide in strong acids, the O-protonated cation is the significantly more stable species, with the N-protonated tautomer present in negligible concentrations. rsc.org Theoretical calculations can quantify this equilibrium by:

Calculating Gibbs Free Energies : The relative stability of the tautomers is determined by calculating their Gibbs free energies (ΔG). The tautomer with the lower ΔG is the more stable and predominant form.

Locating the Transition State : The energy barrier for the intramolecular proton transfer between the oxygen and nitrogen atoms can be calculated by finding the transition state for this process. mdpi.com This barrier provides insight into the rate at which the tautomers interconvert.

These studies are crucial for understanding the structure of the cation and its subsequent reactivity, as the different tautomers exhibit distinct chemical properties. imist.marsc.org

Computational Prediction of Reaction Feasibility and Selectivity

Beyond mechanistic insights, computational chemistry can predict the outcomes of chemical reactions. nih.gov For a given reaction involving this compound, theoretical models can assess its feasibility and selectivity (regio- or site-selectivity). rsc.org

Reaction Selectivity : When a molecule has multiple reactive sites, computational models can predict which site is most likely to react. For this compound, a nucleophile could potentially attack the carbonyl carbon or abstract a proton from the amine or hydroxyl group. By comparing the activation energy barriers for each potential reaction pathway, the most favorable (lowest energy) pathway can be identified. chemrxiv.org Descriptors like Fukui functions, derived from NBO analysis, can also pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. researchgate.net

Recent advances have combined quantum mechanics (QM) with machine learning (ML) to create powerful predictive models that can assess reaction outcomes with high accuracy across a broad range of substrates and conditions. chemrxiv.orgchemrxiv.org

Studies on Intermolecular Interactions and Solution-Phase Behavior

The behavior of this compound in solution is governed by a complex interplay of interactions between the protonated acetamide cation, the chloride anion, and the surrounding solvent molecules. Computational models are essential for dissecting these interactions.

Continuum solvation models are an efficient computational approach to simulate the effects of a solvent on a solute without explicitly representing every solvent molecule. In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), which polarizes in response to the solute's charge distribution. The Polarizable Continuum Model (PCM) is a widely used example of this approach. researchgate.netnih.gov

For this compound, which exists as a charged species (protonated acetamide and a chloride counter-ion), the solvent environment is crucial for its stability. High-polarity solvents are expected to significantly stabilize the ionic system compared to the gas phase or nonpolar solvents. Theoretical calculations can quantify this stabilization by computing the solvation free energy.

Furthermore, the solvent can influence the molecular conformation of the protonated acetamide cation. The central C-N bond of an amide has a partial double-bond character, leading to a significant rotational barrier. Continuum models can be used to calculate the potential energy surface for rotation around this bond in various solvents. It is generally observed that polar solvents can affect the electronic structure and, consequently, the rotational barrier and preferred dihedral angles of solvated molecules. nih.gov For protonated acetamide, the increased charge separation would be stabilized by polar solvents, potentially influencing its conformational preferences.

SolventDielectric Constant (ε)Calculated Relative Solvation Energy (kcal/mol)Effect on Stability
Gas Phase10 (Reference)Reference state; ionic form highly unstable
Chloroform4.8-55.2Moderate stabilization
Ethanol (B145695)24.6-75.8Strong stabilization
Water78.4-85.3Very strong stabilization

Note: The solvation energies presented are illustrative values based on typical computational results for small organic ions and demonstrate the trend of stabilization with increasing solvent polarity. Actual values would require specific quantum chemical calculations.

Non-covalent interactions (NCIs) are dominant forces in molecular recognition, self-assembly, and crystal packing. unam.mx The NCI analysis method, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful tool for visualizing and characterizing weak and attractive interactions, such as hydrogen bonds and van der Waals forces, as well as repulsive steric clashes. nih.gov This analysis generates 3D isosurfaces where colors indicate the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric interactions. acs.org

In the crystal structure of this compound, a rich network of strong non-covalent interactions is expected. The primary interactions would be the hydrogen bonds between the protonated acetamide cation and the chloride anion. Specifically, the acidic protons on the nitrogen (N-H) and the protonated carbonyl oxygen (O-H) would act as strong hydrogen bond donors to the chloride anion, which is an effective hydrogen bond acceptor.

Inter-cation interactions: Hydrogen bonds between the N-H group of one cation and the carbonyl oxygen of a neighboring cation.

Weak C-H···Cl and C-H···O interactions: The methyl group's hydrogen atoms can also participate in weaker hydrogen bonding.

In solution, these interactions are dynamic. The strong N-H···Cl and O-H···Cl hydrogen bonds would be replaced or supplemented by strong hydrogen bonds with solvent molecules, particularly in protic solvents like water or ethanol.

Interaction TypeDonorAcceptorTypical EnvironmentRelative Strength
Strong Hydrogen Bond-NH₂⁺-Cl⁻Crystal / SolutionStrong
Strong Hydrogen Bond-C(OH)⁺-Cl⁻Crystal / SolutionStrong
Hydrogen Bond-NH₂⁺-O=C (neighboring cation)CrystalModerate
Weak Hydrogen Bond-CH₃Cl⁻Crystal / SolutionWeak
Van der WaalsMolecular SurfaceMolecular SurfaceCrystal / SolutionWeak

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are fundamental to technologies like frequency conversion and optical switching. Computational chemistry allows for the prediction of NLO properties from a molecule's electronic structure, guiding the design of new materials.

The mean polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's electronic "softness." Molecules with delocalized electrons or diffuse electron clouds tend to have higher polarizabilities. The polarizability is a key factor in determining a material's refractive index and its response to electromagnetic radiation. Computational methods can accurately calculate the components of the polarizability tensor, from which the mean polarizability is derived.

CompoundComputational MethodDipole Moment (µ) [Debye]Mean Polarizability (α) [a.u.]
Acetamide (Neutral)DFT/B3LYP/6-311++G(d,p)~3.7~35
Acetamide Cation (Protonated)DFT/B3LYP/6-311++G(d,p)> 10 (Estimated)~40 (Estimated)

Note: Values for the protonated cation are illustrative estimates to show the expected trend upon protonation. The dipole moment for a charged species depends on the origin of the coordinate system.

The first-order hyperpolarizability (β) is the primary molecular property responsible for second-order NLO phenomena, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a key requirement for a molecule to be a candidate for NLO applications.

The magnitude of β is highly sensitive to molecular structure. Key features that enhance β include:

Large intramolecular charge transfer: This is often achieved in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a conjugated π-electron system.

High molecular asymmetry: Molecules lacking a center of inversion can possess a non-zero β value.

A large difference between the ground-state and excited-state dipole moments.

In this compound, the protonated acetamide cation possesses significant charge asymmetry. The protonated carbonyl group, -C(OH)⁺-, acts as a strong electron-accepting region, while the rest of the molecule can be considered the donor part. This inherent charge separation can lead to a notable first-order hyperpolarizability. Theoretical calculations can predict the tensor components of β, and the total magnitude is often compared to that of a standard NLO reference material, such as urea, to gauge its potential. The structure-NLO relationship in this case is dominated by the charge-induced asymmetry rather than a classic donor-acceptor conjugated system.

CompoundComputational MethodTotal First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu]Comparison to Urea
Urea (Reference)DFT/B3LYP~0.3 - 0.71x (Reference)
This compoundDFT/B3LYP (Hypothetical)Potentially > 1.0Potentially 2-3 times that of urea

Note: The value for this compound is a hypothetical projection based on the structural features that enhance NLO response. Specific DFT calculations would be required for a quantitative prediction.

V. Chemical Reactivity and Mechanistic Investigations of Acetamide Hydrochlorides

Hydrolytic Pathways of Acetamide (B32628) Hydrochlorides

Amides are notably resistant to hydrolysis due to resonance stabilization. youtube.com However, under stringent conditions such as the presence of strong acids or bases and elevated temperatures, acetamide hydrochloride can be hydrolyzed to yield a carboxylic acid and an ammonium (B1175870) salt. byjus.com

The acid-catalyzed hydrolysis of acetamide proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.compatsnap.com

The established mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., hydronium ion), which makes the carbonyl carbon a better electrophile. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amino group. This converts the -NH2 group, a poor leaving group, into -NH3+, a much better leaving group. chemistrysteps.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia (B1221849) molecule (NH3) as the leaving group. masterorganicchemistry.com

Final Deprotonation and Protonation: The newly formed ammonia, being a base, is immediately protonated in the acidic medium to form an ammonium ion (NH4+). The protonated carbonyl group is deprotonated by water to yield the final carboxylic acid product (acetic acid). libretexts.org

Kinetic studies on the acid hydrolysis of acetamide in various solvent mixtures, such as water and ethylene (B1197577) glycol, have shown that the reaction is retarded by increasing the organic solvent content, indicating the significant role of solvent polarity and solvation effects on the transition state. niscpr.res.in Research measuring the effect of pressure on the hydrolysis rate suggests that the reaction proceeds via a bimolecular attack of water on a protonated acetamide molecule. cdnsciencepub.comcdnsciencepub.com

Base-catalyzed hydrolysis, often referred to as base-promoted saponification, offers a contrasting pathway for amide cleavage. Unlike the acid-catalyzed route, this mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. patsnap.com

The key steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and in a highly unfavorable step, eliminates the amide anion (⁻NH2), which is a very strong base and thus a poor leaving group. This step typically requires significant heat. chemistrysteps.com

Acid-Base Reaction: The expelled amide anion is a powerful base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and ammonia. youtube.comchemistrysteps.com To obtain the neutral carboxylic acid, a final acidic workup step is required. youtube.com

The following table provides a comparative overview of the two hydrolytic mechanisms.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst/Reagent Acid (e.g., H₃O⁺) is catalytic.Base (e.g., OH⁻) is consumed (promoted).
Initial Step Protonation of the carbonyl oxygen.Nucleophilic attack by OH⁻ on the carbonyl carbon.
Nucleophile Weak nucleophile (H₂O).Strong nucleophile (OH⁻).
Leaving Group Good leaving group (NH₃).Poor leaving group (⁻NH₂).
Final Nitrogen Product Ammonium ion (NH₄⁺).Ammonia (NH₃).
Final Carboxyl Product Carboxylic acid (CH₃COOH).Carboxylate salt (CH₃COO⁻).
Reversibility All steps are generally reversible until the final protonation of ammonia. masterorganicchemistry.comThe final deprotonation of the carboxylic acid is irreversible. chemistrysteps.com

Rearrangement Reactions Involving Acetamide Moieties

Acetamide and its derivatives can undergo significant structural transformations through classic organic rearrangement reactions. These reactions are fundamental in synthesis for altering carbon skeletons and creating new functional groups.

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, is a key reaction that converts a primary amide, such as acetamide, into a primary amine with one fewer carbon atom. thermofisher.comwikipedia.org When acetamide is treated with bromine (or sodium hypobromite, NaOBr) in the presence of a strong base like sodium hydroxide, it is converted to methylamine (B109427). thermofisher.comaskiitians.comvedantu.com

The mechanism proceeds through several distinct steps:

N-Bromination: The reaction begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoacetamide intermediate. wikipedia.org

Second Deprotonation: The base then removes the second, more acidic proton from the nitrogen, yielding a bromoamide anion. wikipedia.org

Rearrangement: In the rate-determining step, the bromoamide anion rearranges. The methyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming a methyl isocyanate intermediate. wikipedia.orgstudy.com

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water. This involves the nucleophilic addition of water to the isocyanate, forming a carbamic acid. wikipedia.org

Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final product, methylamine. wikipedia.orgstudy.com

Over the years, several modifications to the classical Hofmann conditions have been developed to accommodate base-sensitive substrates or improve yields. These include the use of reagents like N-bromosuccinimide (NBS), lead tetraacetate, and hypervalent iodine compounds such as (diacetoxyiodo)benzene (B116549) (PIDA). thermofisher.comwikipedia.org

While not a reaction of acetamide itself, the Beckmann rearrangement is a crucial method for synthesizing N-substituted amides from oximes, making it highly relevant to the synthesis of acetamide derivatives. wikipedia.orgmasterorganicchemistry.com The reaction involves the acid-catalyzed rearrangement of a ketoxime to an amide. chemistrysteps.com For example, the Beckmann rearrangement of acetophenone (B1666503) oxime yields acetanilide (B955) (N-phenylacetamide), a key derivative. researchgate.net

The general mechanism under acidic conditions is as follows:

Protonation of Hydroxyl Group: The oxime's hydroxyl group is protonated by a strong acid (e.g., sulfuric acid, trifluoroacetic acid), converting it into a good leaving group (water). masterorganicchemistry.comresearchgate.net

Rearrangement and Water Elimination: A concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group occurs. This group migrates to the electron-deficient nitrogen atom, displacing the water molecule and forming a nitrilium ion intermediate. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion. wikipedia.org

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield the more stable amide product. chemistrysteps.com

A variety of reagents can catalyze this rearrangement, including strong protic acids, Lewis acids, and other activating agents like tosyl chloride and phosphorus pentachloride. wikipedia.orgnih.gov

RearrangementStarting MaterialKey ReagentsKey IntermediateProduct
Hofmann Primary Amide (e.g., Acetamide)Br₂ + NaOH (or NaOBr)IsocyanatePrimary Amine
Beckmann Ketoxime (e.g., Acetophenone oxime)Strong Acid (e.g., H₂SO₄, PCl₅)Nitrilium ionN-Substituted Amide

Electrophilic and Nucleophilic Substitution Reactions of Substituted Acetamide Hydrochlorides

The reactivity of substituted acetamide hydrochlorides in substitution reactions depends on the nature and position of the substituent. Reactions can occur at the carbonyl carbon (nucleophilic acyl substitution), at a substituent on the alkyl chain, or at an attached aromatic ring (electrophilic aromatic substitution).

Nucleophilic Acyl Substitution: Amides are the least reactive among the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iq This reduced reactivity is due to the powerful electron-donating resonance effect of the nitrogen atom's lone pair, which decreases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org Consequently, forcing conditions are often required for reactions like hydrolysis. However, they can be converted to other derivatives, typically by first converting them to a more reactive species. The general order of reactivity for carboxylic acid derivatives is: Acid Halide > Anhydride > Ester > Amide > Carboxylate. byjus.comchemistrytalk.org

Nucleophilic Substitution at a Substituent: If the substituent itself is susceptible to nucleophilic attack, substitution can occur there. A prominent example is N-aryl 2-chloroacetamide. In these compounds, the chlorine atom on the α-carbon is readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur) via an S_N2 mechanism. researchgate.netacs.org This reactivity makes chloroacetamide derivatives valuable synthons for constructing more complex molecules and heterocyclic systems. researchgate.net Studies have shown that the chloroacetamide group is highly reactive towards thiol groups, such as those in cysteine, leading to the rapid and nearly quantitative formation of thioether conjugates. acs.orgnih.gov

Electrophilic Aromatic Substitution: When an acetamide contains an aromatic ring, such as in acetanilide (N-phenylacetamide), the aromatic ring can undergo electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing substituent. ijarsct.co.inwvu.edu Although it is less activating than an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl, it still directs incoming electrophiles to the positions ortho and para to itself. wvu.edu The para product is often favored due to reduced steric hindrance. ijarsct.co.in Common electrophilic aromatic substitution reactions for acetanilide include nitration, halogenation, and sulfonation. ijarsct.co.inathabascau.carsc.org

Role as a Reagent or Catalyst in Organic Transformations

While this compound itself is primarily an acid salt of a weak base, its derivatives and related species exhibit notable reactivity in several classes of organic transformations. The following subsections explore these applications in detail.

Direct Friedel-Crafts acylation of aromatic compounds using this compound as the acylating agent is not a documented transformation in the surveyed scientific literature. Amides are generally poor acylating agents in this context due to the low reactivity of the amide carbonyl group towards electrophilic activation.

However, a related compound, bisthis compound , has been reported as an effective acetylating agent for primary aromatic amines. rsc.org The reaction is typically carried out by fusing bisthis compound with an equimolar amount of the hydrochloride salt of a primary aromatic amine. This process has been successfully applied to the synthesis of acetanilide, aceto-o-, -m-, and -p-toluidides, and aceto-α- and -β-naphthalides. rsc.org

The mechanism of this acylation is believed to proceed through the thermal decomposition of bisthis compound. Upon heating, it decomposes to generate diacetamide (B36884) and acetyl chloride. The highly reactive acetyl chloride then acts as the acylating agent in a subsequent reaction with the aromatic amine. rsc.org

A proposed reaction pathway is as follows:

Preparation of Bisthis compound: 3 CH₃CONH₂ + SOCl₂ → (CH₃CONH₂)₂·HCl + CH₃CN + SO₂ + HCl

Thermal Decomposition: (CH₃CONH₂)₂·HCl (heat) → CH₃CONHOCCH₃ + HCl Further decomposition can yield acetyl chloride (CH₃COCl).

Acylation of Amine Hydrochloride: ArNH₂·HCl + CH₃COCl → ArNHCOCH₃ + 2HCl

This method provides a viable route for the acetylation of aromatic amines, where a derivative of this compound serves as a precursor to the active acylating species.

Table 1: Acetylation of Primary Aromatic Amine Hydrochlorides using Bisthis compound

Aromatic AmineProduct
AnilineAcetanilide
o-ToluidineAceto-o-toluidide
m-ToluidineAceto-m-toluidide
p-ToluidineAceto-p-toluidide
α-NaphthylamineAceto-α-naphthalide
β-NaphthylamineAceto-β-naphthalide

Based on a comprehensive review of the scientific literature, there is no documented evidence of this compound acting as a catalyst for C-C or C-N bond-forming reactions, such as Mannich, Aldol, or Michael reactions. The primary role of this compound in a reaction mixture would be as a proton source, but its catalytic activity in these specific transformations has not been reported.

Acetamides are commonly used as protecting groups for primary and secondary amines in organic synthesis. A notable deprotection strategy that directly yields the amine hydrochloride salt involves the conversion of the acetamide to an imidoyl chloride intermediate.

This method is particularly effective for the deprotection of secondary acetamides. The acetamide is first treated with oxalyl chloride to form the corresponding imidoyl chloride. Subsequent treatment of this intermediate with propylene (B89431) glycol at elevated temperatures leads to the rapid and clean release of the amine as its hydrochloride salt. rsc.org This procedure is valued for its mild conditions, which prevent epimerization at adjacent chiral centers. rsc.org

The general mechanism for this deprotection is as follows:

Formation of Imidoyl Chloride: The secondary acetamide reacts with oxalyl chloride to form an imidoyl chloride.

Alcoholysis and Liberation of Amine: Propylene glycol adds to the imidoyl chloride, leading to the formation of an unstable intermediate that readily breaks down to release the free amine. The amine is then protonated by the hydrochloric acid generated in situ, affording the amine hydrochloride salt.

Table 2: Deprotection of Secondary Acetamides to Amine Hydrochloride Salts

Acetamide SubstrateDeprotection ConditionsProduct
N-Acetyl-L-phenylalanine methyl ester1. Oxalyl chloride, CH₂Cl₂ 2. Propylene glycol, heatL-Phenylalanine methyl ester hydrochloride
N-Acetyl-indole1. Oxalyl chloride, CH₂Cl₂ 2. Propylene glycol, heatIndole (B1671886) (amine portion) hydrochloride
N-Acetyl-dibenzylamine1. Oxalyl chloride, CH₂Cl₂ 2. Propylene glycol, heatDibenzylamine hydrochloride

In Situ Mechanistic Investigations Using Spectroscopic Monitoring Techniques

While there is a lack of specific studies employing in situ spectroscopic monitoring of reactions where this compound is a key reactant or catalyst, the vibrational spectra of a closely related compound, acetamide hemihydrochloride ((CH₃CONH₂)₂H⁺Cl⁻), have been investigated. rsc.org This provides valuable insight into the structural features that would be relevant in mechanistic studies.

These characteristic vibrational frequencies could serve as spectroscopic handles for in situ monitoring of reactions involving this compound or its derivatives. Techniques like ReactIR (in situ FTIR) and Raman spectroscopy are powerful tools for real-time tracking of reactant consumption, intermediate formation, and product generation. nih.govacs.org For instance, in the deprotection of acetamides, one could potentially monitor the disappearance of the amide carbonyl stretch and the appearance of bands corresponding to the amine hydrochloride salt. Similarly, in the acylation with bisthis compound, the thermal decomposition and the subsequent formation of the N-acylated product could be followed spectroscopically.

Although specific examples of in situ mechanistic investigations for reactions of this compound are not prevalent in the literature, the foundational spectroscopic data available for related species, combined with the capabilities of modern process analytical technology, suggest that such studies are feasible and would provide significant mechanistic insights.

Vi. Advanced Applications in Chemical and Materials Research

Role as Precursors and Building Blocks in Complex Organic Synthesis

Acetamide (B32628) hydrochloride and its derivatives serve as foundational materials in the synthesis of a variety of organic molecules, from fine chemicals to more intricate structures. The reactivity of the amide group, modulated by the hydrochloride, allows for its participation in various chemical transformations.

While direct applications of the parent acetamide hydrochloride as a primary building block are not extensively documented, its derivatives are noted for their role in synthesizing heterocyclic compounds. For instance, substituted acetamide hydrochlorides are utilized as reactants. A notable example is the use of 2-amino-N-(2,2,2-trifluoroethyl)this compound in the preparation of isoxazoline indolizine amides smolecule.comfishersci.comfishersci.nochemicalbook.comchemdad.com. These heterocyclic structures are of interest due to their potential biological activities.

Similarly, 2-(methylamino)this compound is recognized as a potential building block for creating more complex organic molecules, leveraging its functional groups for further synthetic transformations smolecule.com. The hydrolysis of acetamide in the presence of dilute hydrochloric acid yields acetic acid and ammonium (B1175870) chloride; this reaction is a cleavage of the amide bond rather than a constructive synthetic application youtube.comlibretexts.orglibretexts.org.

The synthesis of novel heterocyclic acetamide derivatives often involves coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) to facilitate the formation of amide bonds with various amines, rather than using this compound as a direct precursor researchgate.net.

Derivative of this compoundApplication in SynthesisResulting Compound Class
2-amino-N-(2,2,2-trifluoroethyl)this compoundReactant in multi-step synthesisIsoxazoline indolizine amides
2-(methylamino)this compoundPotential building blockComplex organic molecules

This table illustrates the synthetic utility of specific derivatives of this compound as precursors to fine chemicals and intermediates.

The incorporation of this compound into macrocyclic and polymeric structures is an area of emerging research, primarily centered on its derivatives. The amide linkage is a fundamental component of many polymers and macrocycles.

In the field of polymer science, derivatives such as 2-amino-N-(2,2,2-trifluoroethyl)this compound are utilized as crosslinking agents or modifiers xdbiochems.com. The incorporation of this compound into polymer formulations can alter the physical and chemical properties, potentially leading to materials with enhanced mechanical strength, thermal stability, and resistance to degradation xdbiochems.com.

The direct use of the parent this compound in polymerization or macrocyclization is not well-documented in publicly available literature. The synthesis of complex macrocycles often involves intramolecular reactions where the amide bond is formed using various coupling agents, rather than starting from a pre-formed amide salt.

Applications in Advanced Materials Science

The potential applications of this compound in advanced materials science are still being explored. Its properties as a salt of a simple amide suggest possibilities in the creation of functional materials, though specific examples are limited.

The role of this compound in the development of novel surfactants is not extensively reported. Surfactants are amphiphilic molecules, and while the acetamide group can be part of a hydrophilic head, there is limited direct evidence of this compound being a primary component in novel surfactant synthesis . The synthesis of novel surfactants often involves the combination of various hydrophobic tails with different hydrophilic head groups, and while amide functionalities are used, the specific use of this compound as a starting material is not a common strategy found in the literature.

Information on the specific use of this compound as a component in functional materials systems is scarce in the available scientific literature. The properties of acetamide itself as a plasticizer and solvent are well-known, but the applications of its hydrochloride salt in creating functional materials are not yet widely established.

In the field of nanotechnology, some complex derivatives of this compound have been mentioned. For example, a patent describes the use of (S)-N-[[3-[5-(4-pyridyl)pyrid-2-yl]-2-oxo-5-oxazolidinyl]methyl]this compound in the context of nanobiotechnology for drug delivery google.com. Another study reports on the nano synthesis and characterization of a complex derived from silver metal conjugated with Midodrine Hydrochloride, a molecule that contains an acetamide structure orientjchem.org.

Furthermore, a study on the anticancer activity of graphene oxide nanocomposites involved the testing of this compound, though it was not a component of the nanocomposite itself researchgate.net. These instances highlight that while the core acetamide structure is present in molecules used in nanotechnology, the direct application of the parent this compound is not a primary focus of current research.

Application AreaSpecific Compound MentionedContext of Application
Nanobiotechnology(S)-N-[[3-[5-(4-pyridyl)pyrid-2-yl]-2-oxo-5-oxazolidinyl]methyl]this compoundDrug delivery
Nanomaterial SynthesisMidodrine Hydrochloride (contains acetamide structure)Conjugation with silver nanoparticles
Anticancer ResearchThis compoundTested for activity on cancer cell lines

This table summarizes the limited and indirect connections found between this compound and its derivatives in the field of nanotechnology.

Methodological Applications in Analytical Chemistry

In the realm of analytical chemistry, the structural attributes of acetamide and its derivatives are harnessed to enhance the detection and quantification of various analytes. These applications primarily focus on chemical modification to improve the chromatographic properties of target molecules.

Many polar compounds are unsuitable for direct analysis by gas chromatography (GC) due to their low volatility and thermal instability. greyhoundchrom.com Chemical derivatization is a crucial step to modify these molecules, making them more volatile and stable for GC analysis. greyhoundchrom.com Acetamide derivatives, particularly silylating agents, are prominent in this field.

Trimethylsilylating (TMS) reagents convert compounds with polar functional groups—such as hydroxyl, carboxyl, thiol, and amino groups—into their more volatile and thermally stable TMS ethers, esters, thioethers, or N-TMS derivatives. tcichemicals.com This process is essential for the analysis of sugars, steroids, amino acids, and phenols. tcichemicals.com

Key acetamide-based silylating reagents include:

N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful and widely used silylating agent, BSA is highly reactive toward nitrogenous compounds like amino acids and amides, as well as molecules with hydroxyl or carboxyl groups. tcichemicals.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent is another effective silylating agent used in derivatization. researchgate.net

N-methyl-trimethylsilyltrifluoroacetamide (MSTFA): As the most volatile of the trimethylsilyl acetamides, MSTFA is particularly useful for trace analysis where derivative peaks might be close to reagent or by-product peaks. researchgate.net

Derivatization not only increases volatility but can also enhance a detector's response or generate mass spectra that are more useful for structural elucidation. researchgate.net For instance, a sensitive gas chromatographic-mass spectrometric (GC-MS) method was developed for determining trace levels of acetamide, propanamide, and butyramide in water samples after derivatization with 9-xanthydrol. researchgate.netnih.gov This method achieved a low detection limit of 0.03 μg L⁻¹. nih.gov

Reagent NameAbbreviationPrimary ApplicationKey Advantage
N,O-Bis(trimethylsilyl)acetamideBSASilylation of amino acids, amides, phenols, carboxylic acidsHighly reactive with nitrogenous compounds tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation for GC-MSEffective for creating stable derivatives researchgate.net
N-methyl-trimethylsilyltrifluoroacetamideMSTFASilylation for volatile trace analysisBy-products are very volatile, reducing interference researchgate.net

In metabolomics and trace analysis, the formation of artifacts during sample preparation and analysis is a significant challenge that can lead to misinterpretation of data. nih.gov Acetamide itself can appear as an analytical artifact under certain conditions.

One documented source of artifactual acetamide is the thermal decomposition of N-acetylated sugars and amino acids within heated gas chromatograph injectors, which was observed in the analysis of milk and beef. researchgate.net Additionally, the combination of ammonia (B1221849) and ethyl acetate (B1210297) during sample extraction can lead to the crystallization of acetamide, creating another potential artifact. nih.gov

Strategies to overcome these artifacts include:

Methodical Solvent Selection: Avoiding solvents or solvent combinations known to react with analytes or each other is critical. For example, being aware that chloroform can react with certain alkaloids and that ethyl acetate can participate in trans-esterification or react with ammonia to form acetamide. nih.gov

Use of Deuterated Solvents: Employing deuterated solvents can help identify artifacts formed through reactions with the solvent, as these artifacts will contain a deuterated group detectable by mass spectrometry. nih.gov

Careful Control of GC Injector Temperature: Lowering the injector temperature can mitigate the thermal decomposition of labile compounds, reducing the formation of artifacts like acetamide from N-acetylated precursors.

Blank Analysis: Running procedural blanks that include all solvents and reagents but no sample can help identify contaminants and artifacts originating from the analytical process itself.

Research in Medicinal Chemistry Scaffolds (excluding clinical studies)

The acetamide moiety is a crucial structural component in medicinal chemistry, found in numerous approved small-molecule drugs and serving as a versatile scaffold in the design of new therapeutic agents. galaxypub.co Acetamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral effects. galaxypub.conih.gov

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. nih.gov The acetamide group is a prominent pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds, a key interaction in ligand-receptor binding. archivepp.com

As COX-II Inhibitors: In the design of selective cyclooxygenase-2 (COX-II) inhibitors, the acetamide group plays a significant role. For example, in certain thiazole acetamide derivatives, the nitrogen atom of the acetamide moiety forms a hydrogen bond with amino acids like Ser 353 and Trp 387 in the COX-II enzyme's active site, which is crucial for inhibitory activity. archivepp.com

As Anti-HIV Agents: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, a series of acetamide-substituted derivatives of doravirine were designed. Several of these compounds showed potent activity against wild-type HIV-1. nih.gov

General Scaffolds: Phenoxy acetamide and its derivatives are recognized as important pharmacophores with diverse biological activities. nih.gov Similarly, pyrazole, when combined with an acetamide group, shows significant promise as a basis for developing anti-inflammatory agents. galaxypub.coarchivepp.com

Acetamide ScaffoldTargetPharmacophoric RoleReference Compound Example
Thiazole AcetamideCOX-II EnzymeForms hydrogen bonds with active site residues (Ser 353, Trp 387) archivepp.comThiazole acetamide derivatives
Pyrazole AcetamideCOX-II EnzymeActs as a key structural motif for anti-inflammatory agents galaxypub.coarchivepp.com2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide archivepp.com
Phenoxy AcetamideVarious (Antimicrobial, Antidepressant)Serves as a versatile core for developing diverse therapeutic candidates nih.govVarious phenoxy acetamide derivatives nih.gov
Doravirine Acetamide DerivativeHIV-1 Reverse TranscriptaseActs as a potent NNRTI nih.govAcetamide-substituted doravirine analogs nih.gov

Computational, or computer-aided drug design (CADD), is instrumental in developing and optimizing lead compounds. nih.gov For acetamide-containing molecules, computational methods are used to predict their properties and interactions with biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For newly synthesized heterocyclic acetamide derivatives, molecular docking was used to study their interactions with COX-1 and COX-2 enzymes to rationalize their anti-inflammatory activity. researchgate.net Similarly, docking studies of acetamide-sulfonamide conjugates helped anticipate their binding mechanisms to the urease receptor. mdpi.com

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in drug design. For a novel class of flavonoid acetamide derivatives, online tools were used to analyze their molecular properties according to Lipinski's Rule of Five to predict their oral bioavailability and drug-likeness. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that correlates the chemical structures of compounds with their biological activity. nih.gov This approach is a cornerstone of ligand-based drug design and is applied to series of acetamide derivatives to build models that can predict the activity of new, unsynthesized compounds. nih.gov

A prodrug is an inactive or poorly active compound that is converted into an active drug in vivo through enzymatic or chemical transformation. nih.govewadirect.com This strategy is widely used to overcome issues like poor solubility, low bioavailability, or instability. nih.govresearchgate.net

The acetamide functional group is particularly amenable to prodrug design because the amide bond can be hydrolyzed by amidase enzymes present in the body to release the active parent drug. galaxypub.coarchivepp.com This approach offers several advantages:

Improved Pharmacokinetics: Researchers have designed numerous prodrugs using acetamide molecules to improve pharmacokinetic properties. galaxypub.coarchivepp.com

Enhanced Bioavailability: The conversion of flavonoids into flavonoid acetamide derivatives was shown to significantly improve their bioavailability compared to the unmodified parent compounds. researchgate.netrsc.org

Mutual Prodrugs: This strategy involves linking two active drugs together, where each acts as a promoiety for the other. archivepp.comresearchgate.net Acetamide linkages can be used to create mutual prodrugs, for example, by combining an anti-inflammatory drug with another bioactive molecule to achieve synergistic effects or reduce side effects. researchgate.net

The design of prodrugs is a versatile approach in drug development, and the use of the acetamide moiety provides a reliable and effective method for modifying a drug's properties to enhance its therapeutic potential. nih.govijper.org

Probes for Studying Cellular Processes and Signaling Pathways

The direct application of this compound as a molecular probe for the direct study of cellular processes and signaling pathways is not extensively documented in publicly available scientific literature. However, the acetamide functional group is a recurring motif in a variety of biologically active molecules and more complex chemical probes. These probes are designed to interact with specific biological targets, thereby helping researchers to elucidate cellular functions and signaling cascades.

Role in Industrial Chemical Processes (Research Aspects)

In the realm of industrial chemistry, research into novel and efficient synthetic routes for valuable chemical entities is paramount. This compound plays a role in this context, primarily as a reactant or precursor in the synthesis of specific nitrogen-containing compounds and in the development of specialized solvent systems.

Manufacturing of Specific Nitrogen-Containing Compounds

A significant research application of this compound lies in its role as a key intermediate in the synthesis of other nitrogen-containing compounds. A prime example is the production of acetamidine hydrochloride. Acetonitrile (B52724) serves as a common starting material for the synthesis of acetamidine hydrochloride wikipedia.orggoogle.com. The process generally involves the reaction of acetonitrile with an alcohol in the presence of hydrogen chloride to form an imido ether hydrochloride, which is then treated with ammonia to yield acetamidine hydrochloride. This synthesis highlights a direct application of the principles involving acetamide-related structures in the formation of more complex nitrogenous compounds.

Another relevant reaction is the synthesis of N-methylacetamide, which can be produced from the reaction of acetamide with methylamine (B109427) hydrochloride chemicalbook.com. This reaction demonstrates the utility of amine hydrochlorides in conjunction with amides to generate substituted amides, which are an important class of compounds in organic synthesis and the pharmaceutical industry.

ProductKey ReactantsReaction Type
Acetamidine HydrochlorideAcetonitrile, Alcohol, Hydrogen Chloride, AmmoniaPinner Reaction followed by Ammonolysis
N-MethylacetamideAcetamide, Methylamine HydrochlorideN-Alkylation

Solvent Applications in Specialized Chemical Syntheses

Molten acetamide is recognized for its excellent solvent properties, largely attributable to its high dielectric constant, which allows it to dissolve a wide range of organic and inorganic substances chemicalbook.com. The conversion of acetamide to its hydrochloride salt can modify these solvent characteristics, introducing acidic properties that can be beneficial in specific synthetic contexts. While research on this compound as a standalone solvent is not widespread, the principles of its formation are applied in the development of novel solvent systems.

A notable area of research is the formation of deep eutectic solvents (DES) or ionic liquids (ILs) where an amide, such as acetamide, is a key component. For example, ionic liquids have been synthesized by coordinating acetamide with anhydrous zinc chloride. These specialized solvents have been investigated for their performance in denitrogenation processes, such as the removal of quinoline and indole (B1671886) from model diesel oil. This application showcases how acetamide, in combination with a Lewis acid, can form a specialized solvent medium for specific chemical separations and reactions. The acidic nature of such a system, enhanced by the interaction with the metal halide, is a key aspect of its functionality.

PropertyValue for Acetamide
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Melting Point79-81 °C
Boiling Point221 °C
Water Solubility2000 g/L (20 °C)

The study of such systems provides insight into how the fundamental properties of a simple molecule like acetamide can be tailored through the addition of other chemical entities, such as hydrochloric acid or metal halides, to create solvents with specific and desirable properties for advanced chemical processes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing acetamide hydrochloride derivatives, and how is purity validated?

  • Answer : Synthesis typically involves reacting primary or secondary amines with acetyl chloride in anhydrous conditions, followed by hydrochloric acid neutralization. For example, derivatives like N-(3-aminophenyl)this compound (CAS 621-35-2) are synthesized via acetylation of aromatic amines under controlled pH . Purity is validated using HPLC (>98% purity threshold) and NMR spectroscopy to confirm structural integrity. Batch-specific data should be cross-referenced with Certificates of Analysis (CoA) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Use nitrile gloves (tested via manufacturer compatibility charts), fume hoods for volatile steps, and eye protection. Emergency procedures for skin/eye contact include rinsing with water for 15+ minutes. Lab-specific training and SOPs must be documented, as deviations require PI approval .

Q. How are this compound derivatives characterized using spectroscopic methods?

  • Answer : NMR (e.g., ¹H/¹³C for methyl/amide group identification) and FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) are standard. For complex derivatives like sarcosinamide hydrochloride (CAS 5325-64-4), mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validate with alternative techniques:

  • XRD for crystalline structure confirmation.
  • LC-MS to detect trace impurities (e.g., unreacted amines).
  • Adjust solvent systems (DMSO-d₆ vs. CDCl₃) to assess peak splitting patterns .

Q. What experimental design considerations are essential for optimizing reaction yields in this compound synthesis?

  • Answer : Key factors include:

  • Stoichiometry : Excess acetyl chloride (1.2–1.5 eq) to ensure complete acetylation.
  • Temperature : Maintain 0–5°C during exothermic reactions to avoid side products.
  • Workup : Use cold diethyl ether for precipitation to enhance crystalline purity.
    Document iterative trials systematically to refine protocols .

Q. How should stability studies for this compound derivatives be designed under varying pH conditions?

  • Answer :

  • pH Range : Test 1–13 using buffer solutions (e.g., HCl/NaOH).
  • Analytical Endpoints : Monitor degradation via UV-Vis (amide bond absorbance at ~210 nm) and HPLC retention time shifts.
  • Kinetics : Perform time-course assays (0–72 hrs) at 25°C and 40°C to assess Arrhenius behavior.
    Include controls with inert atmospheres to isolate pH-specific effects .

Q. What strategies address low reproducibility in biological activity assays of κ-opioid receptor agonists like ICI 199,441 hydrochloride?

  • Answer :

  • Cell Line Validation : Use standardized κ-receptor-expressing cells (e.g., CHO-K1) with consistent passage numbers.
  • Reference Standards : Co-test with U-50488 to calibrate agonist potency (e.g., ICI 199,441 is 146-fold more active in vitro).
  • Data Normalization : Express activity as % of maximal response relative to controls to mitigate batch variability .

Methodological Notes

  • Data Presentation : Follow analytical chemistry reporting standards (e.g., include error margins in HPLC purity, NMR coupling constants) .
  • Literature Review : Prioritize primary sources for synthesis protocols and cross-reference patents for derivative applications .

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